molecular formula C9H4BrClN2O2 B1330799 3-Bromo-6-chloro-8-nitroquinoline CAS No. 183543-61-5

3-Bromo-6-chloro-8-nitroquinoline

Cat. No. B1330799
M. Wt: 287.5 g/mol
InChI Key: COVFYLACFRNJLF-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-chloro-8-nitroquinoline is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial and antifungal agents . The

Scientific Research Applications

Synthesis of Key Intermediates

3-Bromo-6-chloro-8-nitroquinoline serves as a key intermediate in the synthesis of various compounds. For instance, it is crucial in the synthesis of PI3K/mTOR inhibitors, as demonstrated in the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in this context (Lei et al., 2015).

Fungitoxicity

3-Bromo-6-chloro-8-nitroquinoline and its derivatives have been tested for antifungal activity. Studies show that compounds with chlorine in the 3 position generally exhibit more fungitoxic properties than their bromine analogues. Specific compounds have demonstrated inhibitory effects on various fungi at low concentrations (Gershon, Clarke, & Gershon, 1996).

Synthesis of Quinoline Derivatives

The synthesis process of 3-bromoquinolin-6-ols from diversely substituted 4-nitro- and 4-methoxyanilines involves the use of 3-bromo-6-nitroquinolines as intermediates. These compounds can further be modified to have additional substituents at positions 7 and 8, demonstrating the versatility of 3-bromo-6-chloro-8-nitroquinoline in synthetic chemistry (Lamberth et al., 2014).

Crystal Structure Analysis

The crystal structures of various quinoline derivatives, including those involving 3-bromo-6-chloro-8-nitroquinoline, have been determined. These studies are crucial for understanding the molecular and crystallographic properties of these compounds, which is essential for their applications in various scientific fields (Gotoh & Ishida, 2019).

Electronic Structure Investigation

Studies on the electronic structures of compounds like 8-chloroquinoline and 8-nitroquinoline, which are structurally related to 3-bromo-6-chloro-8-nitroquinoline, have been conducted using FTIR, FT-Raman, and FT-NMR techniques. These studies provide insights into the influence of different substituents on the properties of quinoline compounds (Arjunan et al., 2011).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-6-chloro-8-nitroquinoline could involve further exploration of its synthesis methods and potential biological activities.

properties

IUPAC Name

3-bromo-6-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFYLACFRNJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327638
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-8-nitroquinoline

CAS RN

183543-61-5
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RH Baker, SW Tinsley Jr, D Butler… - Journal of the American …, 1950 - ACS Publications
A variety of reagents useful for theprepara-tion of simple 3-haloquinolines have been applied in this Laboratory without success in the pro-duction of 3-halo-6-methoxy-8-nitroquinoline. …
Number of citations: 32 pubs.acs.org
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
3-Bromo-6-chloro- and 6-bromo-3-chloro-8-nitro, -8-amino-, and -8-hydroxyquinolines along with 3-bromo- and 3-chloroquinolin-6,8-diols were prepared and tested for antifungal …
Number of citations: 0 link.springer.com
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
Number of citations: 10
SW TINSLEY JR - … of Doctoral Dissertations Submitted to the …, 1951 - Northwestern University
Number of citations: 0
FH Suydam - 1950 - Northwestern University
Number of citations: 0

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